molecular formula C12H12O B14323441 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- CAS No. 110397-53-0

2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-

Cat. No.: B14323441
CAS No.: 110397-53-0
M. Wt: 172.22 g/mol
InChI Key: VLWMYKNHUXXQOV-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-: is an organic compound with the molecular formula C12H12O It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biological Probes: The compound is used in the development of probes for studying biological systems.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

    Polymer Chemistry: The compound is involved in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2-Indanone: A closely related compound with a similar structure but lacking the propenyl group.

    1,3-Dihydro-2H-inden-2-one: Another indenone derivative with different substituents.

    Indane-1,3-dione: A compound with a similar bicyclic structure but different functional groups.

Uniqueness: 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

110397-53-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-prop-2-enyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C12H12O/c1-2-5-11-10-7-4-3-6-9(10)8-12(11)13/h2-4,6-7,11H,1,5,8H2

InChI Key

VLWMYKNHUXXQOV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)CC2=CC=CC=C12

Origin of Product

United States

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